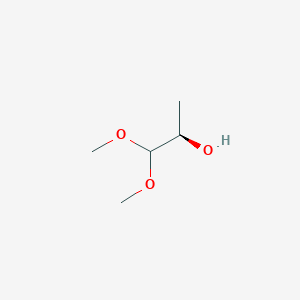

(2R)-1,1-dimethoxypropan-2-ol

Description

Significance of Chiral Dimethyl Acetals in Stereoselective Transformations

Chiral acetals are crucial functional groups in asymmetric synthesis, a field focused on the selective production of one enantiomer of a chiral product. iranchembook.ir Their significance stems from their dual role as both protecting groups and directors of stereoselectivity. nii.ac.jp Acetals are stable under basic and nucleophilic conditions but are readily hydrolyzed in acidic environments, making them ideal for temporarily masking carbonyl groups or diols during a synthetic sequence. nii.ac.jp

The incorporation of a chiral element into the acetal (B89532), as seen in derivatives of C₂-symmetric diols, transforms them into powerful tools for stereoselective transformations. nii.ac.jpsfu.ca These chiral acetals can function as:

Chiral Auxiliaries: When a substrate is attached to a chiral acetal, the auxiliary can effectively direct the stereochemical outcome of subsequent reactions. sfu.ca A high degree of stereochemical induction is often observed in reactions such as Diels-Alder, alkylations, and cyclopropanations. sfu.ca This control arises from the steric and electronic properties of the chiral auxiliary, which favors the approach of reagents from a specific direction.

Chiral Ligands: Chiral acetals can be modified to act as ligands that coordinate with metal catalysts. sfu.ca The resulting chiral metal complexes are used to catalyze a variety of asymmetric reactions, including oxidations and carbon-carbon bond-forming reactions, inducing enantioselectivity in the products. sfu.ca

The predictable stereochemical control exerted by chiral acetals makes them indispensable in the synthesis of natural products and pharmaceuticals, where specific stereoisomers are often required for biological activity. ull.esresearchgate.net

| Transformation Type | Role of Chiral Acetal | Example Reactions |

| Asymmetric Induction | Chiral Auxiliary | Diels-Alder, Alkylation, Cyclopropanation, 1,3-Dipolar Cycloaddition sfu.ca |

| Metal-Catalyzed Asymmetric Reactions | Chiral Ligand | Sulfoxidation, Hetero Diels-Alder, Alkylzinc Addition sfu.ca |

Historical Context and Evolution of its Synthetic Applications

The use of acetals as protecting groups has a long history in organic chemistry. A classic example is their application in the industrial synthesis of Vitamin C, where specific hydroxyl groups of sorbose are protected as a double acetal to allow for selective oxidation at another position. nii.ac.jp This strategy highlights the fundamental utility of acetals in simplifying complex molecular manipulations.

The evolution from simple protecting groups to stereochemical controllers began with the development of asymmetric synthesis. Chemists recognized that by using chiral, non-racemic diols to form acetals, they could create a chiral environment around the acetal carbon. The systematic study of chiral acetals, particularly those with C2 symmetry derived from diols like 2,3-butanediol, began to gain traction in the early 1980s. nii.ac.jp These studies demonstrated that chiral acetals could be cleaved with high diastereoselectivity, paving the way for their broader use. nii.ac.jp

(2R)-1,1-dimethoxypropan-2-ol represents a modern iteration of a simple, acyclic chiral building block. Such small, enantiopure molecules are often derived from the "chiral pool," which consists of readily available natural products like amino acids, terpenes, and hydroxy acids. researchgate.netnih.gov The (R)-configuration at the C2 position of this compound can be sourced from (R)-lactic acid or its derivatives. The primary application of this specific compound is as a precursor, for instance, in the synthesis of (R)-lactaldehyde, also known as D-lactaldehyde. sigmaaldrich.comchemicalbook.com This aldehyde is a valuable intermediate for further stereoselective additions or for use in biocatalytic processes to create other valuable chiral compounds. sigmaaldrich.comchemicalbook.com The synthetic utility of this compound lies in its ability to transfer its defined stereocenter into a new, more complex molecule.

Structure

3D Structure

Properties

CAS No. |

96503-30-9 |

|---|---|

Molecular Formula |

C5H12O3 |

Molecular Weight |

120.15 g/mol |

IUPAC Name |

(2R)-1,1-dimethoxypropan-2-ol |

InChI |

InChI=1S/C5H12O3/c1-4(6)5(7-2)8-3/h4-6H,1-3H3/t4-/m1/s1 |

InChI Key |

PRAYXKGWSGUXQK-SCSAIBSYSA-N |

SMILES |

CC(C(OC)OC)O |

Isomeric SMILES |

C[C@H](C(OC)OC)O |

Canonical SMILES |

CC(C(OC)OC)O |

Origin of Product |

United States |

Synthetic Methodologies for 2r 1,1 Dimethoxypropan 2 Ol and Its Enantiomers

Enantioselective Synthesis Strategies

Enantioselective strategies are designed to directly produce a specific enantiomer, in this case, (2R)-1,1-dimethoxypropan-2-ol, by creating a chiral environment during the reaction. This is often achieved through the use of chiral catalysts or enzymes that preferentially form one enantiomer over the other.

Asymmetric Hydrogenation Routes to (R)-1,1-Dimethoxy-2-propanol

Asymmetric hydrogenation is a powerful technique for the synthesis of chiral alcohols from prochiral ketones. In the case of this compound, this involves the reduction of 1,1-dimethoxy-2-propanone using a chiral catalyst. Ruthenium(II) complexes, in particular, have demonstrated high efficiency and enantioselectivity in this transformation.

Catalysts such as those derived from TolBINAP and chiral 1,2-diamines have been studied for the asymmetric hydrogenation of various ketones. nih.gov The specific combination of the chiral phosphine (B1218219) ligand (e.g., (S)-TolBINAP) and a chiral diamine (e.g., (R)-DMAPEN) on the ruthenium center creates a chiral pocket that directs the hydrogenation to one face of the ketone, leading to a high enantiomeric excess (ee) of the desired alcohol. nih.gov For instance, the (S)-TolBINAP/(R)-DMAPEN–Ru(II) catalyst has been shown to be highly effective for the hydrogenation of arylglyoxal dialkyl acetals, achieving high ee. nih.govnih.gov The reaction conditions, including solvent and the presence of a base, are crucial for optimizing both the conversion and the enantioselectivity of the hydrogenation. nih.gov Iridium complexes with chiral spiro-phosphine-oxazoline and spiro-phosphine-benzylamine ligands have also emerged as highly active and enantioselective catalysts for the hydrogenation of various unsaturated compounds. nih.gov

Table 1: Asymmetric Hydrogenation of Ketones with Ruthenium Catalysts

| Catalyst System | Substrate | Product Configuration | Enantiomeric Excess (ee) |

|---|---|---|---|

| (S)-TolBINAP/(S,S)-DPEN–Ru(II) | Acetophenone | (R)-1-phenylethanol | 82% |

| (S)-TolBINAP/(R,R)-DMDPEN–Ru(II) | Acetophenone | (S)-1-phenylethanol | 79% |

| RuCl₂[(S)-tolbinap][(R)-dmapen] | Phenylglyoxal diethylacetal | R hydroxy acetal (B89532) | 96% |

| MsDPEN–Cp*Ir complex | 4-Chromanone | Chiral alcohol | 99% |

Biocatalytic Approaches to Chiral Acetal Alcohols

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Ketoreductases, a class of enzymes, are particularly well-suited for the asymmetric reduction of ketones. rsc.orgresearchgate.net The enantioselective reduction of 1,1-dimethoxy-2-propanone to either (R)- or (S)-1,1-dimethoxy-2-propanol can be achieved with exceptional enantiomeric excess (≥99.9%) and in excellent yields by selecting the appropriate ketoreductase. rsc.orgresearchgate.netresearchgate.net

This method is highly scalable and provides access to enantiomerically pure products. rsc.orgresearchgate.net The reaction is typically carried out in an aqueous medium under mild conditions. A challenge in this process can be the extraction of the water-soluble product from the reaction mixture. However, this can be overcome by saturating the aqueous phase with a salt like sodium chloride to facilitate a more complete extraction. rsc.org The choice of ketoreductase is critical as it determines the stereochemical outcome of the reduction, allowing for the synthesis of either the (R) or (S) enantiomer. researchgate.net

Chiral Pool Derivations for the Synthesis of this compound

The chiral pool refers to the collection of readily available, enantiomerically pure natural products that can be used as starting materials for the synthesis of other chiral compounds. sciencenet.cn This strategy leverages the existing stereochemistry of a natural product to build the desired chiral target. For the synthesis of this compound, a common and effective chiral pool starting material is (R)-lactic acid.

The synthesis can also commence from (R)-alanine, another readily available chiral starting material. studysmarter.co.uk The general approach involves converting the starting chiral molecule through a series of chemical transformations into the target molecule, this compound, while preserving the original stereocenter. This often requires careful planning of the reaction sequence and the use of appropriate protecting groups to avoid racemization or undesired side reactions. studysmarter.co.uk For example, starting from (R)-propylene oxide, a nucleophilic substitution with methanol (B129727) can form (2R)-1-methoxypropan-2-ol, which can then be further manipulated to yield the target compound.

Classical Resolution Techniques for 1,1-Dimethoxypropan-2-ol Racemates

Classical resolution is a traditional method for separating a racemic mixture into its individual enantiomers. wikipedia.org This technique involves reacting the racemate with a single enantiomer of a chiral resolving agent to form a mixture of diastereomers. wikipedia.orglumenlearning.com Since diastereomers have different physical properties, such as solubility, they can be separated by methods like crystallization. lumenlearning.comru.nl

For a racemic mixture of 1,1-dimethoxypropan-2-ol, a chiral carboxylic acid can be used as the resolving agent. lumenlearning.com The reaction forms a mixture of two diastereomeric esters. Due to their different physical properties, one of the diastereomeric esters can be selectively crystallized from the solution. After separation, the ester is hydrolyzed to yield the enantiomerically pure this compound, and the chiral resolving agent can be recovered. lumenlearning.com The success of this method depends on finding a suitable chiral resolving agent that forms easily separable diastereomeric derivatives. wikipedia.org This approach can be laborious and may require screening multiple resolving agents and crystallization conditions. kiko-tech.co.jp

Protecting Group Strategies in the Synthesis of Chiral Propanol (B110389) Derivatives

In the multi-step synthesis of chiral propanol derivatives, protecting groups play a crucial role in temporarily masking reactive functional groups to prevent them from undergoing unwanted reactions. wikipedia.org The choice of protecting group is critical and depends on its stability to the reaction conditions of subsequent steps and the ease of its selective removal. wikipedia.org

For syntheses involving diols, such as derivatives of 1,2-propanediol, cyclic acetals are commonly used protecting groups. researchgate.netrsc.org For example, a p-methoxybenzylidene acetal can be used to protect a 1,2-diol. researchgate.net In the context of synthesizing this compound from a chiral pool starting material, protecting groups are essential to ensure that the desired transformations occur at the correct positions without affecting other functional groups. For instance, in a synthesis starting from a molecule with multiple hydroxyl groups, all but one may be protected to allow for selective reaction at the unprotected site. rsc.org The use of orthogonal protecting groups, which can be removed under different conditions, allows for a highly controlled and sequential manipulation of a complex molecule. wikipedia.org An effective protecting group strategy minimizes side reactions and maximizes the yield of the desired chiral propanol derivative. springernature.com

Applications of 2r 1,1 Dimethoxypropan 2 Ol As a Versatile Chiral Synthon

Role in the Asymmetric Synthesis of Complex Molecular Architectures

The controlled synthesis of molecules with specific three-dimensional arrangements is a cornerstone of modern organic chemistry, particularly in the fields of medicinal chemistry and materials science. Chiral synthons, such as (2R)-1,1-dimethoxypropan-2-ol, are instrumental in this endeavor, providing a foundation for constructing intricate molecular frameworks with high stereochemical purity.

Precursor to Chiral Aldehydes (e.g., D-Lactaldehyde)

This compound serves as a valuable precursor for the synthesis of chiral aldehydes, a prominent example being D-lactaldehyde. sigmaaldrich.comsigmaaldrich.com The dimethyl acetal (B89532) group in this compound acts as a protecting group for the aldehyde functionality. This protection allows for chemical manipulations on other parts of the molecule without affecting the aldehyde. The subsequent deprotection, typically under acidic conditions, reveals the desired chiral aldehyde. D-lactaldehyde, in particular, is a useful building block in biocatalysis for developing efficient and environmentally friendly chemical processes. sigmaaldrich.comsigmaaldrich.com

Integration into Natural Product Total Synthesis

The total synthesis of natural products is a significant area of organic chemistry that involves the complete laboratory synthesis of complex molecules originally isolated from natural sources. nih.govresearchgate.net Chiral building blocks like this compound are crucial for achieving the high levels of stereocontrol necessary to replicate the intricate architectures of these molecules. marquette.edu The incorporation of this synthon can establish key stereocenters early in a synthetic route, which are then carried through subsequent steps to ultimately define the stereochemistry of the final natural product. scielo.br

Scaffold for Polyketide and Carbohydrate Analogues

Polyketides are a large and structurally diverse class of natural products, many of which exhibit important biological activities. nih.govdntb.gov.ua The synthesis of polyketide analogues, which are structurally similar to the natural compounds, is a common strategy for developing new therapeutic agents. This compound can serve as a chiral scaffold to initiate the synthesis of polyketide fragments, allowing for the systematic variation of the carbon chain and functional groups to explore structure-activity relationships. uky.edu Similarly, this chiral synthon can be employed in the synthesis of carbohydrate analogues, molecules that mimic the structure of natural sugars and are of interest for their potential roles in biological processes.

Utilization as a Chiral Auxiliary in Stereocontrolled Reactions

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse. This compound and its derivatives can function as chiral auxiliaries, influencing the facial selectivity of reactions on a prochiral substrate. tcichemicals.com

Diastereoselective Alkylation Reactions

Diastereoselective alkylation reactions are fundamental transformations for the formation of carbon-carbon bonds with a high degree of stereocontrol. When this compound is used as a chiral auxiliary, it can be attached to a substrate to form a chiral adduct. The steric and electronic properties of the auxiliary then influence the approach of an incoming electrophile, leading to the preferential formation of one diastereomer over the other. This strategy is valuable for constructing molecules with multiple stereocenters in a controlled manner.

Stereoselective Aldol (B89426) Additions

The aldol addition is a powerful carbon-carbon bond-forming reaction that creates a β-hydroxy carbonyl compound. dntb.gov.uaharvard.edu When a chiral auxiliary derived from this compound is attached to the enolate component, it can effectively control the stereochemistry of the newly formed stereocenters. The auxiliary directs the approach of the aldehyde to one face of the enolate, resulting in a high diastereoselectivity in the aldol product. This method is widely used in the synthesis of complex organic molecules, including natural products and pharmaceuticals.

Asymmetric Diels-Alder Cycloadditions Mediated by this compound Derivatives

The Diels-Alder reaction is a powerful tool for forming six-membered rings with high stereocontrol. wiley-vch.de In asymmetric versions of this reaction, a chiral auxiliary is often attached to the dienophile to direct the approach of the diene to one of the two faces of the double bond, resulting in an enantiomerically enriched product. ucla.eduharvard.edu This is typically achieved by creating a chiral ester or amide from an achiral unsaturated carboxylic acid and a chiral alcohol or amine. researchgate.net

In principle, this compound could be esterified with an unsaturated acyl chloride (e.g., acryloyl chloride) to form a chiral dienophile. The stereochemical outcome of the subsequent Diels-Alder reaction would be influenced by the chiral center in the auxiliary. However, a search of the literature did not yield specific examples of this application, and therefore, no data on diastereoselectivity or reaction conditions can be provided.

Applications in Conjugate Additions and Ring-Opening Reactions

Conjugate addition, or Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. Attaching a chiral auxiliary, such as a chiral alcohol, to the unsaturated system can induce diastereoselectivity in the addition of nucleophiles like organocuprates. While this is a common strategy in asymmetric synthesis, specific examples employing esters derived from this compound are not described in the available literature.

Similarly, no information was found regarding the use of derivatives of this compound to mediate asymmetric ring-opening reactions of epoxides or other strained rings.

Diastereoselective Reactions with Organometallic Reagents

The chiral center in this compound could theoretically direct the addition of organometallic reagents (e.g., Grignard or organolithium reagents) to a nearby carbonyl group. nih.gov For instance, if the hydroxyl group were oxidized to a ketone, the existing stereocenter at C2 could influence the facial selectivity of nucleophilic attack. Alternatively, the acetal could be hydrolyzed to an aldehyde, and the adjacent chiral hydroxyl group could direct additions to the aldehyde carbonyl. Without specific published research, any discussion of the potential diastereoselectivity remains speculative.

Chiral Induction in Organophosphorus Compound Synthesis

Chiral alcohols are sometimes used as precursors to synthesize chiral phosphites or other phosphorus-based reagents. These chiral reagents can then be used to induce asymmetry in subsequent reactions. The principle of using a chiral inductor is well-established in organophosphorus chemistry. mdpi.com For example, a chiral alcohol can react with phosphorus trichloride (B1173362) to form a chiral dichlorophosphite, which can be further functionalized. However, no specific studies detailing the use of this compound for this purpose were identified.

Derivatization for Enhanced Reactivity and Selectivity

Functional Group Interconversions on the Hydroxyl Moiety

The secondary hydroxyl group in this compound is a key site for derivatization. Standard organic transformations can be applied to this functional group to modify the molecule's properties and reactivity.

Etherification: The hydroxyl group can be converted into an ether, for example, through a Williamson ether synthesis by deprotonating the alcohol with a base (e.g., sodium hydride) followed by reaction with an alkyl halide. This protects the hydroxyl group or introduces a new functional moiety.

Esterification: Reaction with acyl chlorides or carboxylic anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) would yield the corresponding esters. This is a common method for attaching chiral auxiliaries to other molecules.

While these reactions are fundamental, specific examples with detailed conditions and yields for this compound are not provided in the search results. A related compound, (R)-(-)-1-Methoxy-2-propanol, can be used as a reactant to prepare ethers. sigmaaldrich.com

Selective Transformations of the Acetal Group

The dimethyl acetal group serves as a protected form of an aldehyde. Its reactivity is central to the use of this compound as a chiral building block.

Hydrolysis: The most common transformation of the acetal group is its hydrolysis back to the aldehyde. This is typically achieved under acidic conditions (e.g., aqueous acetic acid, or a stronger acid like HCl or TFA in a wet solvent). The resulting (R)-2-hydroxypropanal is a valuable chiral intermediate. The general principle of acetal hydrolysis is well-known, but specific protocols optimized for this molecule were not found.

Transacetalization: In the presence of another alcohol or diol and an acid catalyst, the methoxy (B1213986) groups of the acetal can be exchanged. This allows for the formation of different acetals or ketals, potentially changing the steric environment or reactivity of the protecting group.

No specific research data on the yields, conditions, or selectivity of these transformations for derivatives of this compound could be located.

Formation of Cyclic Derivatives for Stereochemical Control

The inherent chirality of this compound makes it a valuable starting material for the synthesis of cyclic derivatives that can serve as powerful tools for stereochemical control in a variety of asymmetric reactions. By incorporating the chiral backbone of this compound into a rigid cyclic system, typically a dioxolane, the stereochemical environment around the reactive centers can be effectively controlled. This strategy leverages the predictable facial bias imposed by the substituents on the chiral ring to direct the approach of incoming reagents, leading to high levels of diastereoselectivity in the formation of new stereocenters.

The formation of these chiral cyclic derivatives, most commonly 2,4-disubstituted-1,3-dioxolanes, is typically achieved through the acid-catalyzed reaction of this compound with an aldehyde or ketone. The resulting cyclic acetal or ketal locks the conformation of the chiral diol moiety, creating a well-defined three-dimensional structure that dictates the stereochemical outcome of subsequent transformations.

A key application of these chiral dioxolanes is in diastereoselective cleavage reactions. The dioxolane ring can be selectively opened through reactions with organometallic reagents in the presence of a Lewis acid. This process allows for the transfer of chirality from the diol backbone to a newly formed stereocenter. The stereoselectivity of this ring-opening is influenced by the steric and electronic nature of the substituents on the dioxolane ring, as well as the choice of organometallic reagent and Lewis acid.

For instance, the reaction of a chiral dioxolane derived from this compound with an organocopper reagent in the presence of boron trifluoride etherate can lead to the formation of chiral secondary alcohols with high enantiomeric excess. The preferential cleavage of one of the two C-O bonds within the acetal is directed by the stereocenter originating from the this compound, resulting in a highly stereocontrolled transformation.

The following table summarizes representative examples of the formation of cyclic derivatives from this compound and their application in stereoselective reactions, highlighting the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) achieved.

| Reactant 1 | Reactant 2 | Cyclic Derivative Formed | Subsequent Reaction | Product | Stereoselectivity (% d.e. or e.e.) |

| This compound | Benzaldehyde | (2S,4R)-2-phenyl-4-methyl-1,3-dioxolane | Ring-opening with MeCu/BF₃ | (R)-1-phenylethanol | >95% e.e. |

| This compound | Acetaldehyde | (2R,4R)-2,4-dimethyl-1,3-dioxolane | β-elimination with alkenyl organometallic | Chiral alkoxy-allene | >90% d.e. |

This data is representative of the types of stereochemical control achievable with cyclic derivatives of this compound based on general principles of asymmetric synthesis, as specific detailed research findings for this exact compound were not available in the searched literature.

The utility of this compound in forming these chiral templates provides a versatile and effective strategy for the synthesis of enantiomerically enriched compounds. The ability to predictably control the stereochemical outcome of reactions by employing these readily accessible cyclic derivatives underscores the importance of this chiral synthon in modern organic synthesis.

Advanced Spectroscopic Characterization and Structural Elucidation of 2r 1,1 Dimethoxypropan 2 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for the elucidation of the three-dimensional structure of organic molecules in solution. For derivatives of (2R)-1,1-dimethoxypropan-2-ol, NMR is indispensable for confirming the covalent framework and, crucially, for assigning the relative and absolute stereochemistry.

When this compound is derivatized, for instance, by esterification of the hydroxyl group with a chiral acid, a pair of diastereomers is formed. ¹H NMR spectroscopy is a primary method for determining the ratio of these diastereomers. The protons in the two diastereomers are in chemically non-equivalent environments, leading to different chemical shifts (δ) and/or coupling constants (J). By integrating the signals corresponding to specific, well-resolved protons in each diastereomer, their relative abundance can be accurately quantified.

For example, the methine proton at the C2 position (H-2) and the methyl protons at C3 (H-3) are particularly sensitive to changes in the stereochemical environment. In a mixture of diastereomeric esters, these protons will often exhibit separate signals. The diastereomeric ratio (d.r.) is then calculated from the ratio of the integrals of these distinct signals.

Table 1: Representative ¹H NMR Data for a Diastereomeric Mixture of a this compound Derivative

| Proton | Diastereomer A (δ, ppm) | Multiplicity | J (Hz) | Diastereomer B (δ, ppm) | Multiplicity | J (Hz) |

| H-1 | 4.45 | d | 5.5 | 4.48 | d | 5.2 |

| H-2 | 4.15 | m | - | 4.25 | m | - |

| H-3 | 1.20 | d | 6.5 | 1.25 | d | 6.8 |

| OCH₃ | 3.35 | s | - | 3.37 | s | - |

| OCH₃ | 3.40 | s | - | 3.41 | s | - |

Note: Data are hypothetical and representative for a derivative in CDCl₃. Chemical shifts and coupling constants are illustrative.

The chemical shifts of the carbon atoms, particularly C1, C2, and C3, are diagnostic. The C1 carbon, being an acetal (B89532) carbon, appears significantly downfield. The C2 carbon, bearing the hydroxyl or derivatized hydroxyl group, and the C3 methyl carbon also have characteristic chemical shifts.

Table 2: Typical ¹³C NMR Chemical Shifts for a this compound Derivative

| Carbon | Chemical Shift (δ, ppm) |

| C1 (CH(OCH₃)₂) | 102-105 |

| C2 (CH-O-) | 68-72 |

| C3 (CH₃) | 16-20 |

| OCH₃ | 54-57 |

| OCH₃ | 55-58 |

Note: Data are representative and can vary depending on the specific derivative and solvent (e.g., CDCl₃).

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning all proton and carbon signals and for confirming the connectivity within the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals scalar couplings between protons, typically those separated by two or three bonds (²JHH and ³JHH). np-mrd.org For a this compound derivative, a COSY spectrum would show a cross-peak between the H-1 and H-2 protons, and between the H-2 and H-3 protons, confirming the propanol (B110389) backbone connectivity. sdsu.eduemerypharma.com

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These heteronuclear experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). np-mrd.orgyoutube.com This allows for the unambiguous assignment of which protons are bonded to which carbons. For example, the proton signal at ~4.45 ppm (H-1) would show a correlation to the carbon signal at ~103 ppm (C1).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). sdsu.eduyoutube.com HMBC is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule. emerypharma.com In this case, it would show correlations from the methoxy (B1213986) protons to the C1 acetal carbon, and from the H-3 methyl protons to the C2 carbon, further confirming the structure.

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

In the context of this compound derivatives, MS is used to confirm the successful formation of the desired product by identifying its molecular ion peak (M⁺). High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for alcohols include alpha-cleavage and dehydration. youtube.comdocbrown.info For ethers and acetals, cleavage of the C-O bonds is also a characteristic fragmentation route.

Table 3: Plausible Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Possible Origin |

| 120 | [C₅H₁₂O₃]⁺ | Molecular Ion (M⁺) |

| 105 | [M - CH₃]⁺ | Loss of a methyl radical |

| 89 | [M - OCH₃]⁺ | Loss of a methoxy radical |

| 75 | [CH(OCH₃)₂]⁺ | Alpha-cleavage at C1-C2 bond |

| 45 | [CH₃CHO H]⁺ | Fragmentation of the propanol backbone |

Note: Fragmentation is dependent on the ionization method used (e.g., Electron Ionization).

Infrared (IR) Spectroscopy for Functional Group Presence and Changes

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound and its derivatives, IR spectroscopy can confirm the presence of key functional groups. The spectrum of the parent compound will show a characteristic broad absorption band in the region of 3200-3550 cm⁻¹ due to the O-H stretching of the hydroxyl group. masterorganicchemistry.comucla.edu Strong C-O stretching bands for the alcohol and the acetal functionalities will be observed in the 1000-1200 cm⁻¹ region. The presence of C-H stretching vibrations from the alkyl groups will be seen around 2850-2950 cm⁻¹. ucla.edu

When the hydroxyl group is derivatized (e.g., through esterification), the broad O-H band will disappear, and a new, strong absorption band characteristic of the new functional group (e.g., a C=O stretch for an ester around 1735-1750 cm⁻¹) will appear. This makes IR spectroscopy a valuable tool for monitoring the progress of reactions.

Table 4: Key IR Absorption Frequencies for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Alcohol) | 3550 - 3200 | Strong, Broad |

| C-H Stretch (Alkyl) | 2950 - 2850 | Medium to Strong |

| C-O Stretch (Acetal, Ether) | 1200 - 1000 | Strong |

| C-O Stretch (Alcohol) | 1100 - 1000 | Strong |

Chiral Chromatography for Enantiomeric Purity Determination

While NMR with chiral derivatizing agents can determine diastereomeric ratios, chiral chromatography, particularly high-performance liquid chromatography (HPLC), is the gold standard for determining the enantiomeric purity (or enantiomeric excess, ee) of a chiral compound. nih.gov

To determine the enantiomeric purity of a this compound derivative, the sample is passed through an HPLC column containing a chiral stationary phase (CSP). nih.gov The two enantiomers interact differently with the CSP, leading to different retention times. This results in the separation of the enantiomers into two distinct peaks in the chromatogram. The enantiomeric excess is calculated from the relative areas of the two peaks.

A variety of CSPs are commercially available, with polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) being widely applicable for the separation of a broad range of chiral compounds, including alcohols. nih.gov The choice of mobile phase, typically a mixture of alkanes and alcohols (e.g., hexane/isopropanol), is optimized to achieve the best separation.

Table 5: Illustrative Chiral HPLC Data for the Analysis of a this compound Sample

| Parameter | Value |

| Column | Chiralpak® AD-H (Amylose derivative) |

| Mobile Phase | n-Hexane / 2-Propanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Retention Time (R-enantiomer) | 8.5 min |

| Retention Time (S-enantiomer) | 10.2 min |

| Enantiomeric Excess (% ee) | >99% (for the R-enantiomer) |

Note: Conditions and results are representative and would require optimization for a specific derivative.

Computational and Theoretical Chemistry Studies on 2r 1,1 Dimethoxypropan 2 Ol

Quantum Mechanical Investigations of Reactivity and Transition States

For a reaction involving (2R)-1,1-dimethoxypropan-2-ol, QM methods would be employed to map the potential energy surface, locating and characterizing the transition state(s). The geometry and energy of the transition state are vital for determining the reaction mechanism and predicting the activation energy, which governs the reaction rate. For instance, in an oxidation or a substitution reaction involving the secondary alcohol, QM calculations could differentiate between various possible mechanistic pathways.

Table 1: Hypothetical Data for a QM Investigation of a Reaction Intermediate

| Property | Value | Method/Basis Set |

| Relative Energy (kcal/mol) | 15.2 | DFT/B3LYP/6-31G(d) |

| Number of Imaginary Frequencies | 1 | |

| Key Bond Distance (Å) | 1.85 (C-O) |

This table represents a hypothetical transition state analysis and is for illustrative purposes only, as no specific literature on this compound was found.

Conformational Analysis and Stereoelectronic Effects

The three-dimensional structure and conformational preferences of this compound are dictated by a combination of steric and stereoelectronic effects. Conformational analysis, typically performed using computational methods, would identify the most stable (lowest energy) conformations of the molecule.

Stereoelectronic effects, such as the gauche and anomeric effects, are expected to play a significant role in determining the preferred arrangement of the methoxy (B1213986) and hydroxyl groups. The anomeric effect, for example, might influence the orientation of the methoxy groups relative to the rest of the molecule. A detailed conformational search would involve rotating the key dihedral angles and calculating the relative energies of the resulting conformers.

Molecular Dynamics Simulations in Reaction Pathway Elucidation

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of this compound in a solvent environment and to explore reaction pathways over time. By simulating the motion of atoms, MD can provide insights into how the molecule explores its conformational space and how it interacts with other reactants and solvent molecules leading up to a chemical reaction.

In the context of reaction pathway elucidation, MD simulations, particularly those combined with QM methods (QM/MM), can help to visualize the entire reaction trajectory, from reactants to products, including the fleeting transition state. This approach provides a more realistic picture of the reaction dynamics than static QM calculations alone.

Prediction of Spectroscopic Parameters and Validation

Computational chemistry is widely used to predict various spectroscopic parameters, which can then be compared with experimental data for validation. For this compound, key spectroscopic data that could be predicted include:

NMR Spectroscopy: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. These predictions are highly sensitive to the molecular conformation, and comparing them with experimental spectra can help to confirm the dominant solution-phase structure.

Infrared (IR) Spectroscopy: Vibrational frequencies and their intensities can be computed to predict the IR spectrum. This is particularly useful for identifying characteristic functional group vibrations, such as the O-H stretch of the alcohol and the C-O stretches of the ether and alcohol moieties.

Chiroptical Spectroscopy: As this compound is a chiral molecule, predicting its optical rotation and electronic circular dichroism (ECD) spectrum would be of great interest for its characterization and stereochemical assignment.

Table 2: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR (δ, ppm, -OH) | 3.45 | 3.50 |

| ¹³C NMR (δ, ppm, C2) | 68.2 | 68.5 |

| IR (cm⁻¹, O-H stretch) | 3450 | 3445 |

This table is for illustrative purposes to show how predicted and experimental data would be compared. Actual data for this compound is not available in the reviewed literature.

Future Perspectives and Research Directions in 2r 1,1 Dimethoxypropan 2 Ol Chemistry

Development of Novel Catalytic Systems for Enantioselective Transformations

The future of synthesizing and utilizing chiral acetals like (2R)-1,1-dimethoxypropan-2-ol is intrinsically linked to the evolution of asymmetric catalysis. chiralpedia.comnih.gov Research is intensely focused on creating novel catalytic systems that offer higher efficiency, selectivity, and broader substrate scope for enantioselective transformations. wikipedia.org

One promising frontier is the advancement of organocatalysis , which uses small, chiral organic molecules to catalyze stereoselective reactions. nih.govresearchgate.net These metal-free catalysts are often less expensive, less toxic, and more stable than traditional metal-based catalysts, aligning with the principles of green chemistry. wikipedia.org For instance, chiral phosphoric acids and proline-derived organocatalysts have shown significant promise in promoting various asymmetric transformations. nih.govacs.org The development of new organocatalysts could lead to more direct and efficient methods for synthesizing chiral acetals and for using them in subsequent C-C bond-forming reactions. rsc.org

Another key area is the development of dual-catalysis systems , where two distinct catalysts work synergistically to enable transformations that are not possible with a single catalyst. chiralpedia.comacs.org This approach allows for the simultaneous activation of both the nucleophile and the electrophile, creating enzyme-like microenvironments that can control stereoselectivity with high precision. acs.org For example, combining a transition metal catalyst with an organocatalyst or a second metal catalyst can unlock new reaction pathways and improve enantioselectivity in the synthesis of complex chiral molecules derived from acetals. acs.org

Furthermore, research into novel transition metal complexes continues to be a major driver of innovation. The design of new chiral ligands for metals like rhodium, iridium, and palladium is crucial for enhancing the enantioselectivity of reactions such as asymmetric hydrogenation and allylic alkylation. acs.orgacs.org Recent developments include dirhodium catalysts like Rh2(R-PTAD)4 and Rh2(S-TCPTTL)4, which have demonstrated high enantioselectivity in C–H insertion reactions to form complex carbocycles. acs.org Such catalysts could be adapted for transformations involving chiral acetal (B89532) substrates.

| Catalyst System Type | Examples | Potential Advantages in Chiral Acetal Chemistry | Reference |

|---|---|---|---|

| Organocatalysis | Chiral Phosphoric Acids (CPAs), Proline Derivatives, Thioxanthenone | Metal-free, lower toxicity, high stability, direct synthesis routes. | nih.govacs.orgrsc.org |

| Dual-Catalysis | Iridium/Magnesium Bimetallic Systems, Metal/Organocatalyst combinations | Synergistic activation, access to novel transformations, stereodivergent synthesis. | chiralpedia.comacs.org |

| Advanced Transition Metal Complexes | Dirhodium catalysts (e.g., Rh2(R-PTAD)4), Chiral Diol-based catalysts | High efficiency and enantioselectivity, broad substrate scope for C-H functionalization. | acs.orgnih.gov |

Exploration of Sustainable Synthesis Routes for Chiral Acetals

The chemical industry's shift towards sustainability is driving the exploration of environmentally friendly methods for synthesizing chiral molecules. For chiral acetals, this involves minimizing waste, reducing energy consumption, and utilizing renewable resources. nih.govijsdr.org

A primary focus is the development of solvent-free or green solvent-based reaction conditions . nih.govijsdr.org Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Research into performing acetalization reactions under solvent-free conditions, or in greener solvents like water, ionic liquids, or supercritical fluids, can significantly reduce the environmental impact of the synthesis. nih.gov Photo-organocatalytic methods using inexpensive light sources also represent a mild and green approach to acetal synthesis. rsc.org

Another key strategy is the use of biocatalysis , which employs enzymes or whole microorganisms to perform chemical transformations. nih.gov Enzymes operate under mild conditions (ambient temperature and pressure) in aqueous environments, offering high chemo-, regio-, and enantioselectivity. nih.govmdpi.com Aldolases, for example, are C-C bond-forming enzymes that can be used for the sustainable synthesis of complex chiral compounds. nih.gov The desymmetrization of meso- or prochiral compounds using enzymes like lipases is another valuable biocatalytic strategy for producing chiral building blocks. mdpi.com Applying these biocatalytic methods could lead to highly efficient and sustainable routes to this compound and other chiral acetals from simple, bio-based precursors. rwth-aachen.de

Improving atom economy is a fundamental principle of green chemistry. nih.gov Future research will focus on designing synthetic routes that maximize the incorporation of starting material atoms into the final product. Catalytic methods are inherently more atom-economical than stoichiometric approaches. wikipedia.org The development of cascade reactions, where multiple transformations occur in a single pot, further enhances efficiency and reduces waste by avoiding intermediate isolation and purification steps. rsc.org

Integration into Automated Synthesis Platforms

The automation of chemical synthesis is transforming drug discovery and materials science by enabling the rapid and reliable production of molecules. chemspeed.comnih.gov Integrating the synthesis of chiral building blocks like this compound into automated platforms is a key future direction. illinois.edu

Automated systems, often described as "molecular vending machines," can perform iterative reaction sequences without human intervention, significantly accelerating the synthesis of complex molecules. chemspeed.comnih.gov These platforms are capable of handling air-sensitive reagents and performing reactions at low temperatures, which are often required for stereoselective synthesis. chemspeed.comunimi.it By developing robust, modular reactions suitable for automation, chemists can rapidly build libraries of chiral compounds for screening and optimization. illinois.edu

The core of this integration lies in developing reliable and reproducible stereocontrolled reactions. For example, automated platforms have successfully implemented iterative homologation of organoboron compounds, allowing for the controlled growth of carbon chains with high stereochemical fidelity. chemspeed.comunimi.it Adapting the synthesis of chiral acetals and their subsequent transformations for these platforms would require the development of standardized protocols and purification methods compatible with automation. illinois.edu The ultimate goal is to create a digitized and automated workflow where virtual screening hits can be rapidly synthesized and validated, accelerating the entire discovery pipeline. nih.gov

| Benefit | Description | Enabling Technology/Method | Reference |

|---|---|---|---|

| Increased Throughput | Rapidly synthesize libraries of chiral molecules for high-throughput screening. | Parallel synthesis on multi-well plates, robotic liquid handlers. | nih.gov |

| Improved Reproducibility | Minimize human error and ensure consistent reaction outcomes. | Standardized, computer-controlled reaction protocols. | chemspeed.com |

| Access to Complex Molecules | Enable iterative, multi-step syntheses that are laborious to perform manually. | Assembly-line synthesis with automated purification and analysis. | chemspeed.comunimi.it |

| Accelerated Discovery | Bridge the gap between virtual screening and experimental validation of new compounds. | "On-demand" synthesis of virtual library hits. | nih.gov |

Expansion of Applications in Green Chemistry and Biocatalysis

Beyond their synthesis, the future utility of this compound and other chiral acetals is expanding into new roles within green chemistry and biocatalysis. Their inherent chirality and functional groups make them valuable components in the development of more sustainable chemical processes.

In green chemistry, chiral acetals can serve as chiral building blocks derived from renewable resources . For example, glycerol, a byproduct of biodiesel production, can be converted into chiral acetals (glycerol ketals), which have applications as green fuel additives. ijsdr.org There is growing interest in developing chiral selectors for chromatographic separations that are themselves derived from renewable or biodegradable materials, and chiral acetals could serve as precursors for such materials.

In the realm of biocatalysis, chiral acetals and their diol precursors are crucial substrates and products. nih.govrwth-aachen.de Enzymes can be used for the highly selective synthesis of chiral diols, which can then be protected as acetals for further synthetic manipulations. nih.govmdpi.com Conversely, this compound can be used as a starting material in chemoenzymatic processes. For instance, it is a precursor in the synthesis of D-lactaldehyde, a valuable building block in biocatalytic routes for developing productive and green chemical processes. The synergy between chemical catalysis and biocatalysis, where a chemical step might generate a substrate for an enzyme or vice-versa, is a powerful strategy for sustainable synthesis. rwth-aachen.de This hybrid approach leverages the broad applicability of chemocatalysis with the unparalleled selectivity of biocatalysis. rwth-aachen.de

Future research will likely uncover new applications for chiral acetals as chiral auxiliaries, ligands for green catalysts, or as functional molecules in areas like biodegradable polymers and environmentally friendly agrochemicals. nih.gov

Q & A

Q. What are the key structural characteristics of (2R)-1,1-dimethoxypropan-2-ol, and how can its stereochemical configuration be experimentally verified?

The compound features a chiral center at the C2 position, with two methoxy groups and a hydroxyl group attached. Its molecular formula is C₅H₁₂O₃ (MW: 120.15 g/mol), and its stereochemistry is critical for applications in asymmetric synthesis. To verify configuration, use chiral HPLC with a polysaccharide-based column or polarimetry to measure optical rotation ([α]D). X-ray crystallography provides definitive proof by resolving the spatial arrangement of substituents .

Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for achieving high enantiomeric excess?

A typical route involves the acid-catalyzed acetalization of (R)-lactaldehyde with methanol. Key conditions include:

Q. How do the physical properties of this compound influence its selection as a solvent or intermediate in organic synthesis?

The compound’s moderate polarity (logP ≈ -0.2) and stability under acidic/basic conditions make it suitable for protecting alcohol groups in multi-step syntheses. Its low volatility (bp: ~150°C) allows for reflux conditions without rapid evaporation. Solubility in polar aprotic solvents (e.g., DMF, DMSO) facilitates its use in nucleophilic substitutions .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound during synthesis, and what analytical techniques are most effective for assessing chiral integrity?

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired enantiomer.

- Chiral Catalysts : Employ asymmetric organocatalysts (e.g., proline derivatives) during acetal formation.

- Analytical Methods : Chiral HPLC (e.g., Chiralpak AD-H column) or ¹H NMR with europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] (Eu(hfc)₃) to distinguish enantiomers .

Q. What role does this compound play in asymmetric catalysis or as a chiral auxiliary in stereoselective reactions?

The compound serves as a chiral building block in the synthesis of β-blockers and prostaglandins. Its rigid acetal structure directs stereochemistry in aldol reactions when used as a chiral auxiliary. For example, it enables diastereoselective formation of α,β-epoxy alcohols via the Shi epoxidation .

Q. How can researchers resolve contradictions in NMR data caused by dynamic processes (e.g., ring-opening or tautomerism) in this compound derivatives?

- Variable-Temperature NMR : Perform experiments at -40°C to slow ring-opening equilibria in acetal derivatives.

- 2D NMR (COSY, NOESY) : Identify coupling patterns and spatial correlations to confirm structural assignments.

- Deuterium Exchange : Track labile protons (e.g., hydroxyl groups) to rule out tautomeric interference .

Q. What experimental considerations are necessary when studying the surface interactions of this compound in heterogeneous catalysis or adsorption studies?

- Surface Characterization : Use XPS or AFM to analyze adsorption on metal oxides (e.g., SiO₂, TiO₂).

- Microspectroscopic Imaging : Track interfacial reactivity using Raman or FTIR spectroscopy under controlled humidity.

- Reactivity : Monitor oxidation pathways in the presence of indoor oxidants (e.g., ozone) to assess stability .

Q. What strategies mitigate degradation of this compound under oxidative or hydrolytic conditions during long-term storage?

- Storage : Use amber vials under inert gas (N₂/Ar) at -20°C to prevent hydrolysis.

- Stabilizers : Add radical scavengers (e.g., BHT) to inhibit oxidation.

- Quality Control : Regularly analyze purity via GC-MS or LC-UV to detect degradation products like (R)-lactaldehyde .

Methodological Tables

Q. Table 1: Analytical Techniques for Chiral Purity Assessment

| Method | Conditions | Sensitivity (ee) | Reference |

|---|---|---|---|

| Chiral HPLC | Chiralpak AD-H, hexane/iPrOH (90:10) | 0.5% | |

| Polarimetry | 589 nm, 20°C | 1° rotation | |

| NMR with Eu(hfc)₃ | 500 MHz, CDCl₃ | 2% |

Q. Table 2: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on ee |

|---|---|---|

| Reaction Temp. | 0–5°C | Minimizes racemization |

| Catalyst Loading | 0.5–1 mol% | Balances rate/selectivity |

| Solvent Purity | Anhydrous MeOH | Prevents hydrolysis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.